molecular formula C21H25N5O B4882563 5-(4-cyclohexylphenyl)-N-[(3-ethyl-5-isoxazolyl)methyl]-1,2,4-triazin-3-amine

5-(4-cyclohexylphenyl)-N-[(3-ethyl-5-isoxazolyl)methyl]-1,2,4-triazin-3-amine

货号 B4882563
分子量: 363.5 g/mol
InChI 键: AHBIVZTUEGAECR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-(4-cyclohexylphenyl)-N-[(3-ethyl-5-isoxazolyl)methyl]-1,2,4-triazin-3-amine, also known as CTX-0294885, is a small molecule inhibitor that has been developed for the treatment of various diseases. This compound has been found to be effective in inhibiting the activity of a specific protein, which is involved in the development of several diseases.

作用机制

5-(4-cyclohexylphenyl)-N-[(3-ethyl-5-isoxazolyl)methyl]-1,2,4-triazin-3-amine works by inhibiting the activity of a specific protein, which is involved in the development of several diseases. This protein is known as Bruton's tyrosine kinase (BTK), which plays a crucial role in the development and activation of immune cells. By inhibiting BTK, 5-(4-cyclohexylphenyl)-N-[(3-ethyl-5-isoxazolyl)methyl]-1,2,4-triazin-3-amine can reduce the activity of immune cells, which can help to reduce inflammation and prevent the development of autoimmune disorders.
Biochemical and Physiological Effects:
5-(4-cyclohexylphenyl)-N-[(3-ethyl-5-isoxazolyl)methyl]-1,2,4-triazin-3-amine has been shown to have several biochemical and physiological effects. In preclinical studies, this compound has been found to reduce the activity of immune cells, which can help to reduce inflammation and prevent the development of autoimmune disorders. 5-(4-cyclohexylphenyl)-N-[(3-ethyl-5-isoxazolyl)methyl]-1,2,4-triazin-3-amine has also been shown to have anti-cancer activity, as it can inhibit the growth and proliferation of cancer cells.

实验室实验的优点和局限性

One of the main advantages of 5-(4-cyclohexylphenyl)-N-[(3-ethyl-5-isoxazolyl)methyl]-1,2,4-triazin-3-amine is its specificity for BTK, which can help to reduce the risk of off-target effects. This compound has also been shown to have good pharmacokinetic properties, which can help to improve its efficacy and safety. However, one of the limitations of 5-(4-cyclohexylphenyl)-N-[(3-ethyl-5-isoxazolyl)methyl]-1,2,4-triazin-3-amine is its relatively low potency, which may limit its clinical efficacy.

未来方向

There are several future directions for the development of 5-(4-cyclohexylphenyl)-N-[(3-ethyl-5-isoxazolyl)methyl]-1,2,4-triazin-3-amine. One of the main areas of focus is the development of more potent analogs of this compound, which can improve its clinical efficacy. Another area of focus is the evaluation of 5-(4-cyclohexylphenyl)-N-[(3-ethyl-5-isoxazolyl)methyl]-1,2,4-triazin-3-amine in combination with other therapies, which can help to improve its therapeutic potential. Additionally, the development of biomarkers for patient selection and monitoring may help to improve the clinical development of this compound.
Conclusion:
5-(4-cyclohexylphenyl)-N-[(3-ethyl-5-isoxazolyl)methyl]-1,2,4-triazin-3-amine is a small molecule inhibitor that has been developed for the treatment of various diseases. This compound has been found to be effective in inhibiting the activity of a specific protein, which is involved in the development of several diseases. 5-(4-cyclohexylphenyl)-N-[(3-ethyl-5-isoxazolyl)methyl]-1,2,4-triazin-3-amine has several advantages and limitations for lab experiments, and there are several future directions for the development of this compound. Overall, 5-(4-cyclohexylphenyl)-N-[(3-ethyl-5-isoxazolyl)methyl]-1,2,4-triazin-3-amine has the potential to be a promising therapeutic agent for the treatment of various diseases.

合成方法

The synthesis of 5-(4-cyclohexylphenyl)-N-[(3-ethyl-5-isoxazolyl)methyl]-1,2,4-triazin-3-amine involves several steps, including the reaction of 4-cyclohexylphenyl isocyanate with 3-ethyl-5-(hydroxymethyl)isoxazole, followed by the reaction with 5-amino-1,2,4-triazole. This reaction results in the formation of 5-(4-cyclohexylphenyl)-N-[(3-ethyl-5-isoxazolyl)methyl]-1,2,4-triazin-3-amine, which is then purified and characterized using various analytical techniques.

科学研究应用

5-(4-cyclohexylphenyl)-N-[(3-ethyl-5-isoxazolyl)methyl]-1,2,4-triazin-3-amine has been extensively studied for its potential therapeutic applications. This compound has been found to inhibit the activity of a specific protein, which is involved in the development of several diseases, including cancer, inflammation, and autoimmune disorders. 5-(4-cyclohexylphenyl)-N-[(3-ethyl-5-isoxazolyl)methyl]-1,2,4-triazin-3-amine has been shown to be effective in preclinical studies, and it is currently being evaluated in clinical trials for the treatment of various diseases.

属性

IUPAC Name

5-(4-cyclohexylphenyl)-N-[(3-ethyl-1,2-oxazol-5-yl)methyl]-1,2,4-triazin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O/c1-2-18-12-19(27-26-18)13-22-21-24-20(14-23-25-21)17-10-8-16(9-11-17)15-6-4-3-5-7-15/h8-12,14-15H,2-7,13H2,1H3,(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHBIVZTUEGAECR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=C1)CNC2=NC(=CN=N2)C3=CC=C(C=C3)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-cyclohexylphenyl)-N-[(3-ethyl-5-isoxazolyl)methyl]-1,2,4-triazin-3-amine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。